molecular formula C11H23N B2418514 4-tert-butyl-N-methylcyclohexan-1-amine CAS No. 31865-39-1

4-tert-butyl-N-methylcyclohexan-1-amine

Cat. No.: B2418514
CAS No.: 31865-39-1
M. Wt: 169.312
InChI Key: INGRKTXZUZXXPB-UHFFFAOYSA-N
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Description

4-tert-butyl-N-methylcyclohexan-1-amine is an organic compound that features a cyclohexane ring substituted with a tert-butyl group and an N-methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-methylcyclohexan-1-amine typically involves the alkylation of cyclohexanone followed by reductive amination. One common method includes:

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize microreactor technology to control reaction conditions precisely, ensuring high purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-methylcyclohexan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4-(tert-butyl)cyclohexanone, while reduction could produce various secondary or tertiary amines .

Scientific Research Applications

4-tert-butyl-N-methylcyclohexan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-methylcyclohexan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The tert-butyl group provides steric hindrance, which can influence the binding affinity and specificity of the compound. The N-methylamine group can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-tert-butyl-N-methylcyclohexan-1-amine is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in applications requiring precise molecular interactions and stability.

Properties

IUPAC Name

4-tert-butyl-N-methylcyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N/c1-11(2,3)9-5-7-10(12-4)8-6-9/h9-10,12H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INGRKTXZUZXXPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC(CC1)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31865-39-1
Record name 4-tert-butyl-N-methylcyclohexan-1-amine
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